molecular formula C10H19NO3S B1397059 Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate CAS No. 911223-24-0

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate

Cat. No. B1397059
CAS RN: 911223-24-0
M. Wt: 233.33 g/mol
InChI Key: AXZDMSKEPOXUIO-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate” is a chemical compound with the molecular formula C10H19NO4 . It is also known by other names such as “N-Boc-2-hydroxymethylmorpholine” and "4-Boc-2-Hydroxymethylmorpholine" .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate” can be represented by the InChI code: 1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3 . This indicates the presence of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate” were not found in the available resources, it’s worth noting that similar compounds such as N-Boc piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate” is 217.26 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be determined using standard laboratory techniques .

Scientific Research Applications

Drug Synthesis and Development

This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications, allowing for the creation of a wide range of derivatives with potential therapeutic effects. For instance, it can be used to synthesize compounds with antibacterial and antifungal properties .

Biological Evaluation

The compound’s derivatives have been subjected to biological evaluations, revealing moderate activity against several microorganisms. This suggests its utility in developing new antimicrobial agents that could be further optimized for enhanced efficacy .

Safety And Hazards

“Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate” is classified as an irritant . The compound has hazard statements H315-H319-H335, and precautionary statements P261-P305+P351+P338 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-8(6-11)7-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZDMSKEPOXUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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